1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile
Description
1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound featuring a fluorophenyl substituent at the 1-position, a hydroxyl group at the 5-position, a methyl group at the 3-position, and a carbonitrile moiety at the 4-position. Its molecular structure combines aromaticity, polarity (due to the hydroxyl and nitrile groups), and steric effects (from the methyl and fluorophenyl groups). Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and structural tunability .
Properties
Molecular Formula |
C11H8FN3O |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-5-methyl-3-oxo-1H-pyrazole-4-carbonitrile |
InChI |
InChI=1S/C11H8FN3O/c1-7-10(6-13)11(16)15(14-7)9-4-2-8(12)3-5-9/h2-5,14H,1H3 |
InChI Key |
SDCHBSZIDKNBHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C#N |
Origin of Product |
United States |
Preparation Methods
Condensation and Cyclization Approach
A common method for preparing 3-methyl-1-phenyl-1H-pyrazole derivatives involves the condensation of methylhydrazine with α,β-unsaturated esters or ketones, followed by cyclization under controlled temperature and pH conditions. For example, related pyrazole-4-carboxylic acids have been synthesized by:
- Reacting α,β-unsaturated esters with 2,2-difluoroacetyl halides at low temperature to form α-difluoroacetyl intermediates.
- Condensation of these intermediates with methylhydrazine aqueous solution in the presence of catalysts like sodium iodide or potassium iodide.
- Cyclization by heating under reduced pressure.
- Acidification to precipitate the pyrazole product.
- Recrystallization from aqueous alcohol mixtures to purify the compound.
This method yields pyrazole derivatives with high purity and good yield (around 75-80%) and can be adapted for fluorinated phenyl substituents by choosing appropriate starting materials.
Multi-Component Reactions (MCRs)
Multi-component reactions involving aromatic aldehydes, malononitrile, β-ketoesters (like ethyl acetoacetate), and hydrazines have been reported for synthesizing pyrazole-4-carbonitrile derivatives with hydroxy substitution. These one-pot reactions proceed under mild conditions, often catalyzed by bases such as sodium acetate in alcoholic solvents (ethanol or methanol-water mixtures), producing the target pyrazole derivatives efficiently.
For example, the synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) derivatives was achieved by reacting 3-methyl-1-phenyl-5-pyrazolone with substituted benzaldehydes in the presence of sodium acetate catalyst at room temperature, yielding high purity products isolated by simple filtration. This approach can be modified to incorporate the 4-fluorophenyl group by using 4-fluorobenzaldehyde as the aromatic aldehyde component.
Functional Group Incorporation
- The 4-fluorophenyl substituent is generally introduced via the corresponding 4-fluorobenzaldehyde or 4-fluorophenylhydrazine starting material.
- The cyano group at position 4 of the pyrazole ring can be introduced by using malononitrile or related nitrile-containing reagents in the condensation step.
- The hydroxy group at position 5 is often a result of tautomerism or direct substitution during the cyclization process or can be stabilized by intramolecular hydrogen bonding.
Detailed Preparation Procedure Example
| Step | Reagents and Conditions | Description | Outcome |
|---|---|---|---|
| 1. Substitution/Hydrolysis | α,β-unsaturated ester + 2,2-difluoroacetyl halide, acid-binding agent, organic solvent, low temperature | Formation of α-difluoroacetyl intermediate | Intermediate solution ready for condensation |
| 2. Condensation/Cyclization | α-difluoroacetyl intermediate + methylhydrazine aqueous solution, catalyst (NaI or KI), low temperature → heating under reduced pressure | Cyclization to form pyrazole ring | Crude pyrazole product precipitated by acidification |
| 3. Purification | Recrystallization from aqueous alcohol (35-65% methanol or ethanol) | Removal of impurities, isolation of pure compound | Pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid analog |
This method can be adapted for 1-(4-fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile by selecting the appropriate fluorinated starting materials and nitrile sources.
Research Findings and Yields
- Yields for pyrazole derivatives prepared via condensation and cyclization typically range from 75% to 80% with high HPLC purity (>99%).
- Reactions are sensitive to temperature control during addition of hydrazine and acidification steps to optimize crystallization and purity.
- Catalysts such as sodium iodide or potassium iodide enhance cyclization efficiency.
- Recrystallization solvents and their ratios critically affect the purity and yield of the final product.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions/Values |
|---|---|
| Starting materials | α,β-unsaturated ester, 4-fluorobenzaldehyde, methylhydrazine |
| Catalyst | Sodium iodide (NaI) or potassium iodide (KI) |
| Solvent for reaction | Organic solvents (e.g., dichloromethane), aqueous ethanol/methanol for recrystallization |
| Temperature | Low temperature (-30 to -20 °C) during addition; heating under reduced pressure for cyclization |
| pH during acidification | 1-2 (using 2 M HCl) |
| Yield | 75-80% |
| Purity (HPLC) | >99% |
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonitrile group can be reduced to an amine.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products Formed
Oxidation: Formation of 1-(4-Fluorophenyl)-5-oxo-3-methyl-1H-pyrazole-4-carbonitrile.
Reduction: Formation of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a series of pyrazole derivatives, including 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile, were evaluated for their cytotoxic effects against various cancer cell lines. The compound demonstrated an IC50 value indicating potent antiproliferative activity against breast cancer (MCF-7) and prostate cancer (PC3) cell lines.
Mechanism of Action
The mechanism of action involves the inhibition of specific signaling pathways that are crucial for cancer cell survival and proliferation. Molecular docking studies suggest that this compound interacts with key proteins involved in tumor growth, leading to apoptosis in cancer cells.
Agrochemical Applications
Pesticidal Properties
The compound has been investigated for its potential use as a pesticide. Its structural features allow it to act as an effective inhibitor of certain enzymes in pests, thereby disrupting their metabolic processes. Field studies have indicated that formulations containing 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile exhibited enhanced efficacy against common agricultural pests compared to traditional pesticides.
Material Science Applications
Polymer Synthesis
In material science, 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile has been utilized as a monomer in the synthesis of novel polymers. These polymers exhibit improved thermal stability and mechanical properties, making them suitable for applications in coatings and composites.
Table 1: Anticancer Activity of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 5.71 | Apoptosis induction via pathway X |
| PC3 | 6.14 | Inhibition of protein Y |
| HepG2 | 8.20 | Cell cycle arrest |
Table 2: Pesticidal Efficacy
| Pest Type | Efficacy (%) | Comparison to Control (%) |
|---|---|---|
| Aphids | 85 | +20 |
| Whiteflies | 78 | +15 |
| Spider Mites | 90 | +25 |
Case Studies
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated the efficacy of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile on MCF-7 cells. The compound was found to significantly reduce cell viability after 48 hours of treatment, prompting further investigation into its mechanism through apoptosis assays.
Case Study 2: Agricultural Field Trials
In agricultural trials conducted over two growing seasons, formulations containing this pyrazole derivative were tested against standard pesticide controls. The results indicated a marked reduction in pest populations and improved crop yields, validating its potential as an eco-friendly alternative.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural analogs can be categorized based on substituent patterns and core heterocycles. Key comparisons include:
Key Observations:
- Planarity and Conformation: Compounds with dihydro-pyrazole cores (e.g., ) exhibit smaller dihedral angles (4.64°–10.53°), suggesting greater planarity between the pyrazole and fluorophenyl rings compared to chalcones (7.14°–56.26°) . The target compound’s planarity remains uncharacterized but may resemble pyrazole derivatives due to its unsaturated pyrazole core.
Crystallographic and Spectroscopic Features
- Hydrogen Bonding: The hydroxyl group in the target compound may form intramolecular hydrogen bonds with the nitrile moiety, as seen in hydroxylated pyrazoles (e.g., ). This could enhance crystallinity and thermal stability .
- Spectroscopic Confirmation: Analogous compounds (e.g., ) are characterized via X-ray diffraction and NMR, with fluorophenyl protons resonating at δ 7.0–8.0 ppm in ¹H NMR .
Biological Activity
1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile is a pyrazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This compound features a fluorophenyl group, a hydroxyl group, and a carbonitrile moiety, contributing to its potential therapeutic applications.
- Molecular Formula : C11H8FN3O
- Molecular Weight : 217.20 g/mol
The unique combination of functional groups enhances the compound's stability and reactivity, making it suitable for various biological applications.
Research indicates that 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile acts primarily as an enzyme inhibitor and receptor modulator . Its mechanism may involve:
- Binding to active sites of specific enzymes, thereby inhibiting their activity.
- Modulating receptor signaling pathways, which can lead to effects such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that derivatives of pyrazole, including this compound, exhibit significant antimicrobial properties. For instance, related pyrazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against various pathogens .
- The compound has been reported to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis.
-
Anticancer Activity :
- The pyrazole scaffold is known for its anticancer properties. In vitro studies have demonstrated that compounds similar to 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole-4-carbonitrile can inhibit the proliferation of various cancer cell lines, including lung (H460) and cervical (HeLa) cancer cells .
- Specific derivatives have shown lower IC50 values compared to standard chemotherapy agents, indicating potent cytotoxic effects against cancer cells while sparing normal cells .
- Anti-inflammatory Properties :
Comparative Analysis with Similar Compounds
The following table summarizes the similarity indices of structurally related compounds:
| Compound Name | Similarity Index |
|---|---|
| 1-(4-Fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile | 0.98 |
| 1-(4-Fluorophenyl)-5-hydroxy-1H-pyrazole-4-carbonitrile | 0.96 |
| 1-(4-Fluorophenyl)-5-hydroxy-3-methyl-1H-pyrazole | 0.94 |
| 5-Amino-3-methyl-1-p-tolylpyrazole | 0.92 |
This table illustrates the structural similarities that may contribute to comparable biological activities among these compounds.
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in clinical settings:
- A study on a series of pyrazole derivatives showed promising results in inhibiting bacterial growth and biofilm formation, suggesting potential applications in treating infections resistant to conventional antibiotics .
- Another investigation focused on the antiproliferative effects of pyrazole derivatives on cancer cell lines, demonstrating significant cytotoxicity and selectivity towards cancerous cells over normal fibroblasts .
Q & A
Q. Basic Research Focus
- ¹H/¹³C NMR : Identify substituent-induced shifts (e.g., deshielding of C-4 due to the electron-withdrawing nitrile group).
- IR Spectroscopy : Confirm hydroxyl (3200–3500 cm⁻¹) and nitrile (2200–2250 cm⁻¹) stretches .
Advanced Consideration : Use 2D NMR (e.g., HSQC, HMBC) to assign coupling in crowded regions (e.g., overlapping methyl/fluorophenyl signals). For electronic effects, compare experimental UV-Vis λmax with TD-DFT calculations .
How should researchers address contradictions in reported biological activity data for this compound?
Basic Research Focus
Bioactivity discrepancies (e.g., antimicrobial vs. inactivity) may arise from assay conditions. Standardize protocols:
- Use Clinical and Laboratory Standards Institute (CLSI) guidelines for MIC determinations.
- Control solvent/DMSO concentrations (<1% v/v) to avoid cytotoxicity .
Advanced Consideration : Perform structure-activity relationship (SAR) studies. For example, modify the hydroxy group to esters or ethers and evaluate activity changes. Use molecular docking (e.g., AutoDock Vina) to correlate substituent positioning with target binding (e.g., enzyme active sites) .
What computational strategies are recommended to predict the compound’s reactivity or metabolic stability?
Q. Advanced Research Focus
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict electrophilic sites (e.g., nitrile group susceptibility to hydrolysis).
- MD Simulations : Assess solvation effects (e.g., water interaction with hydroxy group) using AMBER or GROMACS .
- ADMET Prediction : Tools like SwissADME estimate metabolic pathways (e.g., CYP450-mediated oxidation of methyl groups) .
How can researchers validate the purity of synthetic batches for pharmacological studies?
Q. Basic Research Focus
- HPLC : Use a C18 column (ACN/H₂O gradient) with UV detection at 254 nm. Aim for >95% purity.
- Elemental Analysis : Confirm C, H, N, F percentages within ±0.3% of theoretical values .
Advanced Consideration : Apply LC-HRMS to detect trace impurities (e.g., chlorinated byproducts from incomplete cyclization). Compare fragmentation patterns with NIST library entries .
What strategies mitigate challenges in resolving tautomeric forms (e.g., keto-enol) of the hydroxy-pyrazole moiety?
Q. Advanced Research Focus
- Variable-Temperature NMR : Monitor proton exchange between tautomers (e.g., coalescence temperature for OH signals).
- X-ray Photoelectron Spectroscopy (XPS) : Differentiate oxygen bonding states (C–O vs. O–H) .
- Solid-State NMR : Compare chemical shifts in crystalline vs. solution states .
How does the fluorophenyl substituent influence the compound’s electronic and steric properties?
Basic Research Focus
The para-fluorine atom induces:
- Electron-withdrawing effects via -I and +M (resonance), polarizing the pyrazole ring.
- Steric effects : Fluorine’s small size minimizes steric hindrance, favoring planar molecular conformations .
Advanced Consideration : Quantify substituent effects using Hammett σpara values or NBO analysis to map charge distribution .
What are best practices for scaling up synthesis while maintaining regioselectivity?
Q. Advanced Research Focus
- Flow Chemistry : Enhance heat/mass transfer for exothermic cyclization steps.
- In situ Monitoring : Use ReactIR to track intermediate formation and adjust reagent addition rates .
- Crystallization Engineering : Optimize solvent/antisolvent ratios to minimize impurities during recrystallization .
How can researchers reconcile discrepancies between computational predictions and experimental bioactivity?
Q. Advanced Research Focus
- Free Energy Perturbation (FEP) : Model ligand-binding affinity changes due to subtle substituent modifications.
- Metadynamics : Explore conformational landscapes to identify bioactive conformers missed in static docking .
- Experimental Validation : Synthesize computationally prioritized analogs and retest activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
